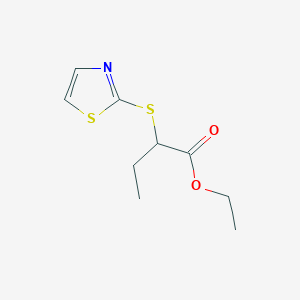
Ethyl 2-(1,3-thiazol-2-ylsulfanyl)butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(1,3-thiazol-2-ylsulfanyl)butanoate, also known as ETB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. ETB belongs to the class of thiazole-based compounds that have been found to exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
作用机制
The mechanism of action of Ethyl 2-(1,3-thiazol-2-ylsulfanyl)butanoate is not fully understood. However, it has been proposed that Ethyl 2-(1,3-thiazol-2-ylsulfanyl)butanoate exerts its biological effects by modulating various signaling pathways, including the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
Ethyl 2-(1,3-thiazol-2-ylsulfanyl)butanoate has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of COX-2 and iNOS, which are involved in the production of inflammatory mediators. Additionally, Ethyl 2-(1,3-thiazol-2-ylsulfanyl)butanoate has been found to exhibit antimicrobial activity by disrupting the cell membrane of bacteria and fungi. Furthermore, Ethyl 2-(1,3-thiazol-2-ylsulfanyl)butanoate has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways.
实验室实验的优点和局限性
Ethyl 2-(1,3-thiazol-2-ylsulfanyl)butanoate has several advantages for lab experiments, including its low toxicity and ease of synthesis. However, its limited solubility in water and other solvents can pose a challenge for its use in certain experiments. Additionally, the lack of detailed information on its pharmacokinetics and pharmacodynamics limits its use in preclinical and clinical studies.
未来方向
There are several future directions for the research on Ethyl 2-(1,3-thiazol-2-ylsulfanyl)butanoate. One potential area of study is the development of novel derivatives of Ethyl 2-(1,3-thiazol-2-ylsulfanyl)butanoate with improved pharmacokinetic and pharmacodynamic properties. Additionally, further studies are needed to elucidate the exact mechanism of action of Ethyl 2-(1,3-thiazol-2-ylsulfanyl)butanoate and its potential therapeutic applications in various diseases. Furthermore, the development of targeted delivery systems for Ethyl 2-(1,3-thiazol-2-ylsulfanyl)butanoate could enhance its efficacy and reduce its toxicity in vivo.
合成方法
Ethyl 2-(1,3-thiazol-2-ylsulfanyl)butanoate can be synthesized using a multi-step process that involves the reaction of thiazole-2-thiol with ethyl bromoacetate in the presence of a base, followed by esterification with butyric acid. The final product is obtained by the removal of the protecting group from the thiazole ring.
科学研究应用
Ethyl 2-(1,3-thiazol-2-ylsulfanyl)butanoate has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory activity by inhibiting the production of various pro-inflammatory cytokines. Additionally, Ethyl 2-(1,3-thiazol-2-ylsulfanyl)butanoate has been shown to possess antimicrobial properties against a wide range of bacterial and fungal strains. Furthermore, Ethyl 2-(1,3-thiazol-2-ylsulfanyl)butanoate has been found to exhibit anticancer activity by inducing apoptosis in cancer cells.
属性
IUPAC Name |
ethyl 2-(1,3-thiazol-2-ylsulfanyl)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S2/c1-3-7(8(11)12-4-2)14-9-10-5-6-13-9/h5-7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYZTNVFSDJPFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)SC1=NC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(1,3-thiazol-2-ylsulfanyl)butanoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-1,1,1-trifluoropropan-2-ol](/img/structure/B7595069.png)
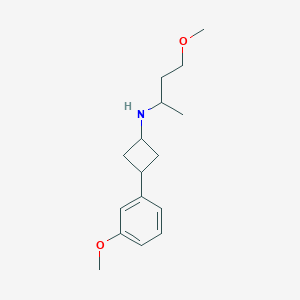
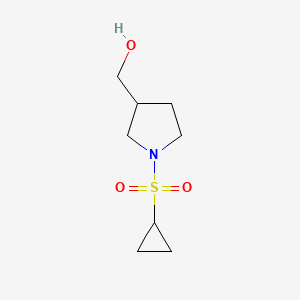




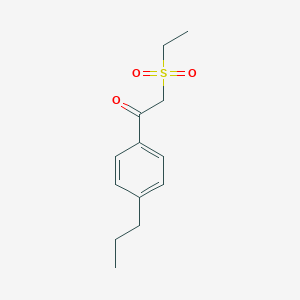
![1,3-thiazol-4-yl-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone](/img/structure/B7595159.png)
![1H-pyrazol-4-yl-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone](/img/structure/B7595164.png)
![3-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-ylmethyl)furan-2-carboxylic acid](/img/structure/B7595172.png)
![[5-[[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]methyl]furan-2-yl]methanol](/img/structure/B7595174.png)
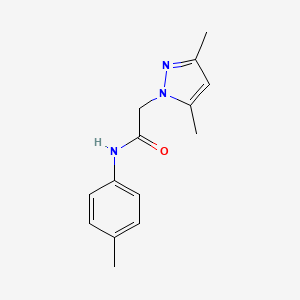
![5-[(1-Cyclopropylpyrrolidin-3-yl)amino]-1-methylpiperidin-2-one](/img/structure/B7595183.png)